Pirarubicin HCl

Description

Contextualization as an Anthracycline Analog in Preclinical Oncology

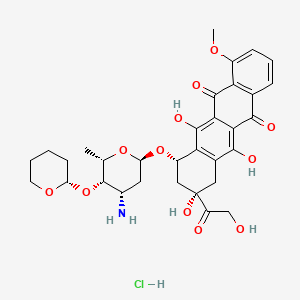

Pirarubicin (B1684484) was developed as a second-generation analog of doxorubicin (B1662922), one of the most widely used chemotherapeutic agents. pharmaffiliates.comapexbt.com The structural modification, specifically the addition of a tetrahydropyranyl (THP) group at the 4'-O position of the amino sugar moiety, distinguishes it from its parent compound. nih.goviiarjournals.org This chemical alteration results in increased lipophilicity compared to doxorubicin. psu.edu

This increased lipophilicity is a key factor in its preclinical profile, as it facilitates more rapid cellular uptake. newdrugapprovals.org Studies have shown that pirarubicin is absorbed by tumor cells significantly faster than doxorubicin. iiarjournals.orgnih.gov This rapid intracellular accumulation is believed to contribute to its potent antineoplastic activity. mdpi.com

A significant focus of preclinical research has been pirarubicin's activity in doxorubicin-resistant cancer cell lines. medkoo.comtoku-e.com Its ability to overcome certain mechanisms of resistance has made it a valuable tool for investigating multidrug resistance (MDR) in oncology. nih.gov Research in various tumor models, including osteosarcoma and bladder cancer, has demonstrated its cytotoxic effects. nih.govresearchgate.net For instance, in vitro studies on human osteosarcoma MG63 cells showed that pirarubicin can induce cell cycle arrest and apoptosis. nih.gov Further mechanistic studies have explored its role in generating reactive oxygen species (ROS), such as hydrogen peroxide, as a component of its anticancer action, similar to other anthracyclines. iiarjournals.orgiiarjournals.orgresearchgate.net

Table 2: Selected Preclinical Research Findings on Pirarubicin

| Cell Line | Research Finding | Reference |

|---|---|---|

| M5076 | IC₅₀ of 0.366 µM | medchemexpress.com |

| Ehrlich cells | IC₅₀ of 0.078 µM | medchemexpress.com |

| Cultured tumor cells | Incorporated into cells approximately 170 times more rapidly than doxorubicin. | iiarjournals.orgnih.gov |

Historical Development and Positioning within Antineoplastic Agent Research

Pirarubicin was discovered and developed in Japan by Umezawa and colleagues in 1979. newdrugapprovals.orgiiarjournals.orgiiarjournals.org The research was driven by the search for new anthracycline antibiotics with an improved therapeutic profile compared to existing agents like doxorubicin. newdrugapprovals.org The originator institution is cited as the Institute of Microbial Chemistry. springer.com

The development of pirarubicin represents a strategic effort in medicinal chemistry to enhance the efficacy and reduce the toxicities associated with first-generation anthracyclines. researchgate.net Preclinical studies quickly established that pirarubicin possessed a wide spectrum of antitumor activity, comparable to doxorubicin, but with notable effectiveness against doxorubicin-resistant murine tumor cell lines. newdrugapprovals.org This positioned it as a promising next-generation anthracycline. researchgate.net Its development was undertaken by several pharmaceutical companies, including Meiji Seika Pharma and Nippon Kayaku. springer.com The compound has been approved for clinical use in various regions, including Japan and the EU, for several types of cancer. iiarjournals.orgmdpi.com

Overview of Current Research Trajectories and Challenges for Pirarubicin HCl

Contemporary research on pirarubicin is focused on several key areas, primarily aimed at maximizing its therapeutic potential and overcoming existing limitations.

Advanced Drug Delivery Systems (DDS): A major research trajectory involves the development of novel DDS to improve the tumor-specific targeting of pirarubicin. One prominent example is the creation of polymer-conjugated pirarubicin, such as Hydroxypropyl-Acrylamide (HPMA) polymer-conjugated pirarubicin (P-THP). mdpi.comencyclopedia.pub These nanoparticle-based systems are designed to exploit the Enhanced Permeability and Retention (EPR) effect, where macromolecules accumulate preferentially in tumor tissues due to their leaky vasculature and poor lymphatic drainage. encyclopedia.pub The goal of such systems is to increase the drug concentration at the tumor site. mdpi.com Research has also explored biodegradable polylactic acid (PLA) based block copolymeric nanoparticles for systemic delivery. researchgate.net

Combination Therapies: To enhance anticancer efficacy and combat drug resistance, researchers are investigating pirarubicin in combination with other agents. For example, studies have explored the co-delivery of pirarubicin with salinomycin (B1681400), a cancer stem cell inhibitor, using a nanoparticle platform. researchgate.net The synergistic effect of such combinations aims to eradicate both the bulk tumor cells and the cancer stem cells responsible for relapse. researchgate.net

Overcoming Drug Resistance: Tumor recurrence following chemotherapy remains a significant challenge, often linked to drug resistance. researchgate.net Research is ongoing to understand and circumvent the mechanisms of resistance to pirarubicin. Studies using CRISPR/dCas9-SAM systems have been employed to screen for genes, such as AKR1C1, that may contribute to pirarubicin resistance in bladder cancer cells. researchgate.net

Exploring Novel Mechanisms: While the primary mechanism of topoisomerase II inhibition is well-established, research continues to uncover other aspects of pirarubicin's activity. Studies clarifying its role in inducing apoptosis through the generation of reactive oxygen species contribute to a more complete understanding of its molecular pharmacology. iiarjournals.orgresearchgate.net

Despite its advantages over doxorubicin, challenges remain. The development of drug resistance is a primary hurdle. researchgate.netresearchgate.net Furthermore, while often reported as less cardiotoxic than doxorubicin, potential for toxicity remains a concern that drives the development of targeted delivery systems. researchgate.netresearchgate.net Ongoing research is therefore critical for refining its application and expanding its therapeutic utility in oncology. patsnap.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Doxorubicin |

| Epirubicin |

| Daunorubicin |

| Idarubicin |

| Cisplatin |

| Ifosfamide |

| Salinomycin |

| Vincristine |

| Cyclophosphamide |

| Methotrexate |

| Bleomycin |

| Procarbazine |

| Prednisone |

| Dexrazoxane |

| Trastuzumab |

| Panobinostat |

| Mitoxantrone |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H38ClNO12 |

|---|---|

Molecular Weight |

664.1 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2S)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21-,22-,31+,32-;/m0./s1 |

InChI Key |

ZPHYPKKFSHAVOE-QXTSSQDCSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6CCCCO6.Cl |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl |

Synonyms |

4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modifications of Pirarubicin Hcl

Chemical Synthesis Pathways of Pirarubicin (B1684484) HCl

Pirarubicin, chemically known as (8S,10S)-10-{[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yloxy]oxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride, is synthesized from the parent compound, doxorubicin (B1662922). xcessbio.com The key structural difference is the presence of a tetrahydropyranyl (THP) group at the 4'-O-position of the daunosamine (B1196630) sugar moiety. nih.govnih.gov

The synthesis is a targeted modification of doxorubicin, reflecting a common strategy in anthracycline chemistry where the sugar component is altered to improve pharmacological properties. universiteitleiden.nl The process generally involves the reaction of doxorubicin with a suitable tetrahydropyranylating agent. This targeted 4'-O-substitution on the amino sugar was part of a broader effort by Umezawa and colleagues in 1979 to create less toxic anthracycline variants. nih.gov This modification enhances the lipophilicity of the molecule compared to doxorubicin, which contributes to its rapid cellular uptake and ability to overcome certain mechanisms of drug resistance. nih.govmdpi.com

Design and Development of Pirarubicin HCl Analogs and Derivatives

To further enhance therapeutic efficacy and overcome limitations such as drug resistance, numerous analogs and derivatives of Pirarubicin have been designed and synthesized. This research primarily focuses on modifying the core structure to understand its relationship with biological activity and to develop compounds with superior pharmacological profiles.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy Optimization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity, guiding the design of more potent and specific drugs. gardp.orgazolifesciences.com For Pirarubicin and its derivatives, SAR studies have provided critical insights into the roles of different functional groups.

Research into 3'-deamino-3'-morpholino derivatives of pirarubicin has shown that modifications at both the C-3' amino group and the C-13 keto group of the aglycone are significant for antitumor activity. researchgate.net Di-N-alkylation of pirarubicin's amino group to form a morpholino ring, followed by modifications at the C-13 position (such as conversion to a 13-tosylhydrazone, 13-deoxy, or 13-dihydro derivative), resulted in compounds with broader effective dose ranges in murine tumor models. researchgate.net Notably, the stereochemistry at the C-13 position was found to be crucial, with the 13-(S)-dihydro isomer showing greater efficacy upon oral administration than the 13-(R)-dihydro isomer. researchgate.net

Another study explored N-salicylidene derivatives , which were prepared by reacting pirarubicin with various aryl aldehydes. nih.gov These modifications at the 3'-amino group led to compounds that were, in many cases, more active in vitro than the parent pirarubicin. nih.gov This suggests that the 3'-amino position is a viable site for modification to enhance biological efficacy.

These studies collectively indicate that the daunosamine sugar's 3'-amino group and the aglycone's C-13 side chain are key positions for derivatization to modulate the antitumor activity of Pirarubicin.

Derivatization Strategies for Advanced Pharmacological Profiles

Building on SAR insights, various derivatization strategies have been employed to improve Pirarubicin's pharmacological properties, including its delivery, stability, and activity against resistant tumors.

Chemical Derivatization: Direct chemical modification of the Pirarubicin molecule has yielded promising results. The synthesis of N-salicylidene derivatives not only increased in vitro activity but also led to some compounds showing significant prolongation of survival in experimental mouse models via oral administration. nih.gov Similarly, the creation of 3'-deamino-3'-morpholino derivatives demonstrated that altering the C-3' primary amino group can produce analogs with improved therapeutic windows. researchgate.net

| Derivative Class | Synthetic Approach | Key Pharmacological Finding | Reference |

|---|---|---|---|

| N-salicylidene derivatives | Treatment of pirarubicin with various aryl aldehydes. | Most derivatives showed higher in vitro activity than pirarubicin; some demonstrated efficacy with oral administration. | nih.gov |

| 3'-deamino-3'-morpholino derivatives | Di-N-alkylation of pirarubicin with bis(2-iodoethyl)ether, followed by modifications at the C-13 position. | Compounds with an sp3 carbon at C-13 had broader effective dose ranges. The 13-(S)-dihydro isomer was more effective orally. | researchgate.net |

Polymer Conjugation: A significant strategy for improving drug delivery involves conjugation to polymers. N-(2-hydroxypropyl)methacrylamide (HPMA) polymer-conjugated pirarubicin (P-THP) is a notable example. mdpi.comresearchgate.net In this system, pirarubicin is attached to the water-soluble HPMA polymer via an acid-cleavable hydrazone bond. mdpi.com This design leverages the enhanced permeability and retention (EPR) effect for tumor-specific targeting. The conjugate is stable in the bloodstream but releases the active pirarubicin in the acidic microenvironment of tumors. mdpi.com Comparative studies showed that P-THP had significantly greater cellular uptake and cytotoxicity compared to a similar polymer conjugate of doxorubicin (P-DOX). researchgate.net

Nanocarrier-based Delivery Systems: To enhance therapeutic efficacy and overcome drug resistance, pirarubicin has been incorporated into advanced nanocarrier systems. For instance, it has been loaded into PEG-derivatized dual-functional nanomicelles . nih.gov These nanomicelles can improve drug stability and circulation time. In a study, pirarubicin-loaded micelles significantly inhibited the growth of doxorubicin-resistant xenograft tumors in mice more effectively than free pirarubicin, demonstrating a strategy to overcome P-glycoprotein (P-gp) mediated drug efflux. nih.gov Another approach developed biodegradable polylactic acid-based nanoparticles for the co-delivery of pirarubicin and salinomycin (B1681400), which synergistically enhanced cytotoxicity against both cancer cells and cancer stem cells, leading to complete tumor eradication in preclinical models. researchgate.net

| Formulation Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| HPMA Polymer Conjugation (P-THP) | Pirarubicin linked to an HPMA polymer via an acid-sensitive hydrazone bond. | Enhanced tumor targeting (EPR effect) and pH-dependent drug release; superior cellular uptake compared to P-DOX. | mdpi.comresearchgate.net |

| PEG-Derivatized Nanomicelles | Pirarubicin encapsulated within self-assembling PEG-derivatized micelles. | Improved efficacy against drug-resistant tumors and reduced systemic toxicity. | nih.gov |

| Biodegradable Nanoparticles | Co-loading of pirarubicin and salinomycin into polylactic acid-based nanoparticles. | Synergistic cytotoxicity against cancer cells and cancer stem cells, preventing cancer relapse. | researchgate.net |

Molecular and Cellular Mechanisms of Action of Pirarubicin Hcl

Interaction with Nucleic Acids and Topoisomerase Enzymes

A cornerstone of Pirarubicin (B1684484) HCl's mechanism of action is its direct interaction with the genetic material of cancer cells and the enzymes that regulate its topology. patsnap.comwikipedia.org

DNA Intercalation Dynamics and Structural Consequences

Pirarubicin HCl, like other anthracyclines, possesses a planar aglycone structure that facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. ontosight.aiwikipedia.orgacs.org This physical insertion into the DNA strand leads to structural distortions, which in turn interfere with the processes of DNA replication and repair, as well as RNA and protein synthesis. wikipedia.orgcellagentech.com The chemical structure of Pirarubicin, a derivative of doxorubicin (B1662922) with a tetrahydropyranyl group, allows for rapid uptake by tumor cells and distribution to the nucleus where it can be incorporated into DNA. ontosight.airesearchgate.net

The interaction between Pirarubicin and DNA is a complex process. While the planar anthraquinone (B42736) group of the molecule buries itself within the intercalation sites of the DNA, the rest of the molecule resides near the minor groove. acs.org This binding is further stabilized by the formation of a network of hydrogen bonds within the groove. acs.org Studies have shown that the intercalation of anthracyclines can increase the melting temperature of the DNA helix, providing further evidence for this binding mechanism. acs.org

Topoisomerase II Inhibition and its Impact on DNA Replication and Transcription

Beyond simple intercalation, this compound critically disrupts the function of topoisomerase II, a nuclear enzyme essential for managing the topological state of DNA during replication and transcription. patsnap.comontosight.aitoku-e.com Topoisomerase II works by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break. This compound interferes with this process by stabilizing the complex formed between topoisomerase II and the cleaved DNA. patsnap.com This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA strand breaks. patsnap.compatsnap.com The inability to repair these breaks halts DNA replication and transcription, ultimately triggering cell death pathways. wikipedia.orgtoku-e.com

The inhibitory activity of Pirarubicin against topoisomerase II has been demonstrated in various cancer cell lines. For instance, it has shown inhibitory effects against M5076 and Ehrlich cells, with the differing cytotoxicity attributed to the varied expression levels of topoisomerase II in these cells. medchemexpress.com

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

In addition to its direct effects on DNA, this compound induces a state of oxidative stress within cancer cells by promoting the generation of reactive oxygen species (ROS). patsnap.comontosight.ai

Biochemical Pathways of Free Radical Formation

The generation of free radicals by Pirarubicin is a key component of its cytotoxic effects. patsnap.comontosight.ai One proposed mechanism involves the reduction of Pirarubicin to a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂•−). iiarjournals.org In the presence of metal ions like copper(II), Pirarubicin can induce the production of superoxide radicals, which can subsequently lead to the formation of other ROS. iiarjournals.org This process of generating ROS can lead to widespread damage to cellular components, including DNA, proteins, and lipids. ontosight.ainih.gov Studies have demonstrated that Pirarubicin, particularly when conjugated with styrene-maleic acid, can induce ROS production in a time- and dose-dependent manner specifically within tumor tissues. nih.gov

Role of Hydrogen Peroxide in Initiating Cellular Damage

A significant portion of the cellular damage instigated by Pirarubicin-induced oxidative stress is mediated by hydrogen peroxide (H₂O₂). iiarjournals.orgnih.gov Superoxide radicals generated through the aforementioned pathways can be converted to hydrogen peroxide. uiowa.edu While healthy cells possess mechanisms to neutralize hydrogen peroxide, cancer cells are often more susceptible to its damaging effects. uiowa.edu

Research has shown a direct link between Pirarubicin treatment, H₂O₂ generation, and the induction of apoptosis (programmed cell death). iiarjournals.orgnih.govspandidos-publications.com In studies using HL-60 leukemia cells and their H₂O₂-resistant counterparts (HP100 cells), Pirarubicin-induced apoptosis was significantly suppressed in the resistant cells, highlighting the critical role of hydrogen peroxide in this process. iiarjournals.orgnih.gov The accumulation of H₂O₂ can lead to oxidative DNA damage, mitochondrial dysfunction, and the activation of caspases, which are key executioners of apoptosis. iiarjournals.orgiiarjournals.org The combination of doxorubicin, a related anthracycline, with hydrogen peroxide has been shown to enhance its anti-proliferative effects on bladder tumor cells. nih.gov

Cell Cycle Perturbation and Arrest Mechanisms

The culmination of DNA damage and oxidative stress induced by this compound leads to significant disruptions in the cell cycle, a tightly regulated process that governs cell division. nih.govnih.gov Eukaryotic cells have several checkpoints within the cell cycle to ensure the fidelity of DNA replication and cell division. khanacademy.org When DNA damage is detected, these checkpoints can halt the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis. khanacademy.orgfrontiersin.org

Pirarubicin has been shown to induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.govnih.gov This arrest prevents cells with damaged DNA from proceeding into mitosis. Studies on multidrug-resistant osteosarcoma cells (MG63/DOX) revealed that Pirarubicin treatment led to an accumulation of cells in the G2/M phase in a time- and concentration-dependent manner. nih.govnih.gov This G2/M arrest is associated with the downregulation of key regulatory proteins, including cyclin B1 and phosphorylated Cdc2 at specific sites, which are crucial for the G2 to M phase transition. nih.govnih.gov By disrupting the cell cycle, Pirarubicin effectively halts the proliferation of cancer cells. nih.gov

Apoptosis Induction Pathways

In addition to cell cycle arrest, pirarubicin is a potent inducer of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancer cells.

Pirarubicin treatment has been shown to activate the caspase cascade, a central component of the apoptotic machinery. researchgate.netnih.gov Specifically, it leads to the activation of effector caspases, such as caspase-3 and caspase-7. researchgate.net The activation of these caspases is a key step in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. Studies have shown that pirarubicin can induce apoptosis through the generation of hydrogen peroxide, which in turn triggers caspase-3/7 activity. researchgate.net

The mitochondrion plays a crucial role in the intrinsic pathway of apoptosis. Pirarubicin has been found to modulate the mitochondrial membrane potential (ΔΨm). researchgate.net A decrease in the mitochondrial membrane potential is a hallmark of early apoptosis. physiology.org Research indicates that pirarubicin-induced apoptosis is associated with a decrease in the mitochondrial membrane potential, suggesting the involvement of the mitochondrial pathway in its mechanism of action. researchgate.net This disruption of the mitochondrial membrane can lead to the release of pro-apoptotic factors into the cytoplasm. frontiersin.org

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell survival or death. mdpi.complos.org Pirarubicin has been shown to alter this balance in favor of apoptosis. targetmol.com Studies have demonstrated that pirarubicin treatment leads to the suppression of the anti-apoptotic protein Bcl-2. targetmol.com By downregulating Bcl-2, pirarubicin shifts the cellular signaling towards apoptosis. The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a key factor, and a decrease in Bcl-2 expression contributes to an increased Bax/Bcl-2 ratio, thereby promoting apoptosis. uniroma1.itresearchgate.net

Table 2: Pirarubicin's Impact on Apoptotic Pathways

| Apoptotic Event | Effect of Pirarubicin | Cellular Consequence | Reference |

|---|---|---|---|

| Caspase Activation | Activates Caspase-3/7 | Execution of apoptosis | researchgate.net |

| Mitochondrial Membrane Potential | Decreases ΔΨm | Release of pro-apoptotic factors | researchgate.net |

| Bcl-2 Expression | Suppresses Bcl-2 | Promotes apoptosis | targetmol.com |

Mechanisms of DNA Fragmentation (e.g., DNA Ladder Formation)

Pirarubicin, an analogue of the anthracycline antibiotic doxorubicin, exerts its cytotoxic effects in part by inducing apoptosis, or programmed cell death. medkoo.com A hallmark of apoptosis is the degradation of genomic DNA into smaller fragments. wikipedia.orgnih.gov This process is mediated by the activation of endonucleases, which cleave DNA at the vulnerable internucleosomal linker regions. nih.gov

The mechanism of action for Pirarubicin involves its intercalation into DNA strands and subsequent interaction with topoisomerase II. medkoo.com This interaction inhibits DNA replication and repair processes, ultimately triggering the apoptotic cascade. medkoo.com As the apoptotic program proceeds, activated endonucleases systematically cleave the cell's DNA.

When these DNA fragments are separated using agarose (B213101) gel electrophoresis, they form a characteristic "ladder" pattern. wikipedia.org This pattern consists of fragments that are multiples of approximately 180-200 base pairs, corresponding to the length of DNA wrapped around a single nucleosome. nih.gov The appearance of this DNA ladder is a widely recognized indicator of apoptosis and distinguishes it from necrosis, which typically results in a diffuse smear of randomly degraded DNA. wikipedia.org Therefore, the formation of a DNA ladder in cells treated with Pirarubicin is a direct consequence of its ability to induce apoptosis through the disruption of DNA integrity and function.

Modulation of Specific Intracellular Signaling Pathways

Pirarubicin has been shown to modulate key intracellular signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the mTOR/p70S6K/4E-BP1 axis. The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that, when activated, phosphorylates downstream effectors like p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth. nih.govnih.gov

Research indicates that Pirarubicin can induce a cytoprotective autophagic response in human bladder cancer cells through the suppression of this signaling pathway. medkoo.com Specifically, treatment with Pirarubicin was found to decrease the phosphorylation levels of mTOR, as well as its downstream targets p70S6K and 4E-BP1. medkoo.com The inhibition of this axis is a key mechanism by which Pirarubicin exerts its effects on cancer cells, linking the drug's action to the fundamental cellular processes of protein translation and autophagy. medkoo.com

Table 1: Effect of Pirarubicin on mTOR Signaling Pathway Components in Human Bladder Cancer Cells This table is generated based on findings reported in scientific literature. medkoo.com

| Protein | Effect of Pirarubicin Treatment | Implication |

|---|---|---|

| mTOR | Decreased Phosphorylation | Inhibition of the central regulator of cell growth and proliferation. |

| p70S6K | Decreased Phosphorylation | Downregulation of protein synthesis and cell growth. |

| 4E-BP1 | Decreased Phosphorylation | Inhibition of cap-dependent translation initiation. |

Pirarubicin's activity can be significantly influenced by its interplay with reactive oxygen species (ROS) and the c-Jun N-terminal kinase (JNK) signaling cascade. The ROS-JNK pathway is a critical mediator of cellular stress responses, often leading to apoptosis. nih.govdovepress.com JNK, a type of mitogen-activated protein kinase, is activated by various stimuli, including elevated ROS levels. nih.gov

Studies have demonstrated that the antitumor effect of Pirarubicin can be enhanced by modulating this pathway. For instance, co-treatment of liver cancer cells with dichloroacetate (B87207) (DCA) and Pirarubicin leads to a significant increase in ROS accumulation. nih.govresearchgate.net This elevation in ROS promotes the sustained activation and phosphorylation of JNK. nih.gov Activated JNK, in turn, facilitates the mitochondrial apoptotic pathway, contributing to cell death. nih.gov The role of this cascade was confirmed by the use of a JNK-specific inhibitor, which was able to block the apoptotic effects induced by the combination treatment. nih.govresearchgate.net This indicates that the ROS-JNK signaling pathway is a key contributor to Pirarubicin-induced cell death. nih.gov

Table 2: Pirarubicin and the ROS-JNK Signaling Pathway in Liver Cancer Cells (in combination with DCA) This table summarizes findings from research on the synergistic effects of Pirarubicin and Dichloroacetate. nih.govresearchgate.net

| Component | Observation with Combined DCA and Pirarubicin Treatment | Outcome |

|---|---|---|

| ROS Levels | Significantly Increased | Induces oxidative stress. |

| JNK Phosphorylation | Significantly Increased | Activation of the JNK signaling cascade. |

| Cell Apoptosis | Significantly Increased | Enhanced tumor cell death. |

| Effect of JNK Inhibitor (SP600125) | Inhibited the effects on cell viability and apoptosis | Confirms the critical role of the JNK pathway. |

A novel molecular mechanism underlying Pirarubicin's pro-apoptotic action involves its influence on the deubiquitinase Ubiquitin-Specific Peptidase 22 (USP22) and the transcription factor cAMP-responsive element-binding protein 1 (CREB-1). nih.govnih.gov USP22 is an enzyme that removes ubiquitin from target proteins, often stabilizing them and promoting processes implicated in tumorigenesis. nih.govdntb.gov.ua

In human cervical cancer (HeLa) cells, treatment with Pirarubicin was found to decrease the expression of USP22 in a dose- and time-dependent manner, which correlated with an increase in apoptosis. nih.gov Further investigation revealed that Pirarubicin does not affect the total amount of CREB-1 protein but significantly decreases its phosphorylation at the Serine-133 site. nih.gov Phosphorylation is essential for CREB-1's ability to act as a transcription factor. nih.gov By inhibiting CREB-1 phosphorylation, Pirarubicin prevents it from binding to the promoter region of the USP22 gene, thereby downregulating USP22 transcription. nih.govnih.gov This reduction in USP22 expression is a key part of the mechanism by which Pirarubicin promotes apoptosis in these cells. nih.gov

Table 3: Effect of Pirarubicin on the CREB-1/USP22 Axis in HeLa Cells This data is synthesized from studies investigating the molecular pharmacology of Pirarubicin. nih.govnih.gov

| Target Molecule | Effect of Pirarubicin Treatment | Consequence |

|---|---|---|

| CREB-1 Phosphorylation (Ser133) | Significantly Decreased | Inhibits the transcriptional activity of CREB-1. |

| CREB-1 Binding to USP22 Promoter | Significantly Inhibited | Reduces the transcription of the USP22 gene. |

| USP22 Expression (mRNA and Protein) | Decreased | Promotes cancer cell apoptosis. |

Mechanisms of Drug Resistance to Pirarubicin Hcl and Preclinical Strategies for Overcoming Resistance

Drug Efflux Pump-Mediated Resistance (e.g., P-glycoprotein)

A primary mechanism of multidrug resistance (MDR) in cancer cells is the increased expression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps. mdpi.comnih.gov Among these, P-glycoprotein (P-gp), also known as MDR1, is a major contributor to resistance against a wide range of anticancer drugs, including anthracyclines like Pirarubicin (B1684484). mdpi.comresearchgate.netjournaljpri.com

P-gp is a transmembrane protein that actively transports cytotoxic compounds out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels and allowing cancer cells to survive. mdpi.comnih.gov The function of P-gp is an energy-dependent process that relies on ATP hydrolysis to fuel the efflux of its substrates. mdpi.comnih.gov Overexpression of P-gp has been observed in many types of cancer and is frequently associated with a poor response to chemotherapy. researchgate.net

Preclinical studies have focused on reversing P-gp-mediated resistance by using inhibitors that block the pump's function. Research has shown that certain natural phenolic compounds, such as 4-hydroxybenzoic acid (4-HBA) and vanillic acid (VA), can inhibit P-gp-mediated efflux of Pirarubicin in multidrug-resistant K562/Dox cancer cells. nih.gov These compounds appear to work by impairing the cellular energetic state, leading to decreased ATP levels. nih.gov Since P-gp function is dependent on ATP, this reduction in cellular energy diminishes the pump's ability to expel Pirarubicin, leading to increased intracellular drug accumulation and restored chemosensitivity. nih.gov

A study investigating the effects of 4-HBA and VA on Pirarubicin efflux in resistant K562/Dox cells demonstrated a significant, concentration-dependent inhibition of P-gp function. The potential of these compounds to inhibit P-gp was represented by the ratio of the P-gp-mediated active efflux coefficient of Pirarubicin in the presence of the inhibitor (kai) versus its absence (ka0). A ratio significantly less than 1 indicates effective inhibition. nih.gov

Table 1: Effect of 4-HBA and VA on P-glycoprotein-Mediated Pirarubicin Efflux in K562/Dox Cells

| Compound | Concentration (mM) | P-gp Efflux Inhibition Ratio (kai/ka0) |

|---|---|---|

| 4-Hydroxybenzoic Acid (4-HBA) | 0.001 | 0.85 |

| 0.01 | 0.73 | |

| 0.1 | 0.58 | |

| Vanillic Acid (VA) | 0.001 | 0.82 |

| 0.01 | 0.69 | |

| 0.1 | 0.55 |

Alterations in DNA Damage Response and Repair Pathways

Pirarubicin, like other anthracyclines, exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting topoisomerase II, leading to the formation of DNA double-strand breaks (DSBs) and subsequent cell death. Consequently, the efficiency of the cell's DNA damage response (DDR) and repair machinery is a critical determinant of its sensitivity or resistance to the drug.

Cells have evolved two main pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ). amegroups.orgnih.govmdpi.com

Homologous Recombination (HR): This is a high-fidelity repair pathway that uses an undamaged sister chromatid as a template to accurately restore the original DNA sequence. HR is predominantly active during the S and G2 phases of the cell cycle when a template is available. nih.gov

Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken DNA ends without the need for a homologous template. NHEJ is faster but more error-prone than HR, often resulting in small insertions or deletions at the break site. It is the predominant DSB repair pathway in human cells and is active throughout the cell cycle. nih.govmdpi.com

Enhanced capacity of either HR or NHEJ can lead to increased resistance to DNA-damaging agents like Pirarubicin by efficiently repairing the drug-induced lesions before they can trigger cell death. researchgate.net Studies on other anthracyclines have shown that HRR-dependent pathways are critical for drug resistance in leukemia cells, suggesting a similar role in Pirarubicin resistance. researchgate.net The balance and regulation between these two pathways are crucial, as defects in one can increase reliance on the other, a concept exploited in certain therapeutic strategies. nih.govijbs.com

The DDR is a complex signaling network orchestrated by a group of phosphatidylinositol 3-kinase-like kinases (PIKKs), primarily Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). osti.gov

ATM and DNA-PK: These kinases are rapidly activated in response to DSBs. ATM plays a central role in signaling the presence of damage to downstream effectors that control cell cycle checkpoints and DNA repair, while DNA-PK is a core component of the NHEJ pathway. osti.gov

ATR: This kinase is primarily activated by single-stranded DNA, which can arise at stalled replication forks or during the processing of DSBs. osti.gov

The activity of these kinases is essential for coordinating cell cycle arrest with DNA repair, allowing time for the cell to fix the damage before proceeding with division. Alterations that upregulate the activity or expression of ATM, ATR, or DNA-PK could enhance the cell's ability to repair Pirarubicin-induced DSBs, thereby contributing to a resistant phenotype. Conversely, deficiencies in these kinases often lead to increased sensitivity to DNA-damaging agents. researchgate.net

A promising preclinical strategy to overcome resistance mediated by enhanced DNA repair is the use of small molecule inhibitors that target key DDR proteins. This approach is often based on the concept of synthetic lethality, where inhibiting a DNA repair pathway is particularly toxic to cancer cells that already have a deficiency in another repair pathway (e.g., HR-deficient tumors). nih.gov

Several classes of DDR inhibitors are under investigation for their potential to sensitize cancer cells to agents like Pirarubicin:

PARP Inhibitors (PARPi): Poly (ADP-ribose) polymerase (PARP) is crucial for single-strand break repair. Inhibiting PARP in cells treated with a DSB-inducing agent can lead to the accumulation of toxic DNA lesions. This approach is particularly effective in tumors with HR defects (e.g., BRCA1/2 mutations). nih.govresearchgate.net Combining PARP inhibitors with DNA-damaging chemotherapy is a key strategy being explored in clinical trials. onclive.com

ATM, ATR, and DNA-PK Inhibitors: Directly targeting the master kinases of the DDR can abrogate cell cycle checkpoints and prevent the repair of drug-induced DNA damage, forcing cells with extensive damage into mitosis and subsequent cell death. nih.govtmc.edu Preclinical studies have shown that inhibitors of ATM, ATR, and DNA-PK can significantly sensitize cancer cells to radiotherapy and other DNA-damaging agents. researchgate.nettmc.edunih.gov The simultaneous inhibition of all three kinases has been shown to induce a highly synergistic lethal effect in mammalian cells, highlighting their critical and overlapping roles in cell survival. osti.gov

Table 2: Key Kinases in DNA Damage Response and Their Inhibitors

| Kinase | Primary Role in DNA Repair | Class of Inhibitor | Therapeutic Rationale in Combination with Pirarubicin |

|---|---|---|---|

| ATM | Responds to DNA double-strand breaks (DSBs), activates cell cycle checkpoints and repair pathways. | ATMi | To prevent cell cycle arrest and repair of Pirarubicin-induced DSBs. |

| ATR | Responds to replication stress and single-strand DNA, activates S and G2/M checkpoints. | ATRi | To abrogate DNA damage checkpoints, causing cells with damaged DNA to enter mitosis. |

| DNA-PK | A core component of the Non-Homologous End Joining (NHEJ) pathway for DSB repair. | DNA-PKi | To block the primary pathway for DSB repair, leading to accumulation of lethal DNA damage. |

Apoptosis Evasion Mechanisms and Cellular Survival Strategies

Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. Evasion of apoptosis is a hallmark of cancer and a major cause of therapeutic resistance. nih.govmdpi.comnih.gov Cancer cells can acquire resistance to Pirarubicin by dysregulating the molecular machinery that controls apoptosis, thereby raising the threshold for cell death induction.

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for dysregulation in resistant cancer cells. This pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (pro-survival) and pro-apoptotic members. nih.govoncotarget.com

Anti-apoptotic proteins: Members like Bcl-2, Bcl-xL, and Mcl-1 prevent apoptosis by sequestering pro-apoptotic proteins and preserving mitochondrial membrane integrity. nih.govnih.gov

Pro-apoptotic proteins: This group includes "effectors" like Bax and Bak, which, when activated, permeabilize the mitochondrial outer membrane, and "BH3-only" proteins like Bad, Bid, and Puma, which sense cellular stress and activate the effectors. nih.govmdpi.com

A common mechanism of resistance to anthracyclines is the overexpression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. oncotarget.commdpi.com Elevated levels of these proteins inhibit the release of cytochrome c from the mitochondria, a critical step for activating the caspase cascade that executes cell death. nih.gov Studies with doxorubicin (B1662922), a related anthracycline, show that its ability to induce apoptosis is dependent on its capacity to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-xL. tbzmed.ac.ir Therefore, cancer cells that upregulate Bcl-xL or other anti-apoptotic proteins can effectively neutralize the pro-apoptotic signals generated by Pirarubicin, leading to cell survival and drug resistance. mdpi.comtbzmed.ac.ir

Role of Autophagy in Conferring Resistance

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, which cancer cells can exploit to survive therapeutic stress. This process has been identified as a significant contributor to chemoresistance against this compound.

In human bladder cancer cells, Pirarubicin treatment has been shown to trigger a protective autophagic response. nih.gov This induction of autophagy is mediated by the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth. nih.gov The cytoprotective nature of this response was confirmed when the inhibition of autophagy, either through pharmacological agents like 3-methyladenine (B1666300) and hydroxychloroquine (B89500) or by genetic knockdown of the autophagy-related gene 3 (ATG3), led to a marked increase in apoptosis in Pirarubicin-treated cells. nih.gov This indicates that by activating autophagy, cancer cells can mitigate the drug-induced damage and survive. The specific signaling cascade involved in this process is the mTOR/p70S6K/4E-BP1 pathway. nih.gov Consequently, targeting autophagy is being explored as a viable strategy to sensitize bladder cancer cells to Pirarubicin. nih.gov

Further evidence from hepatocellular carcinoma (HCC) shows that the long non-coding RNA HULC is upregulated following Pirarubicin treatment, which in turn induces autophagy by stabilizing the Sirtuin 1 (Sirt1) protein. nih.gov This finding underscores the role of autophagy as a prevalent resistance mechanism across different types of cancer.

| Cancer Type | Key Findings | Implication for Resistance | Reference |

|---|---|---|---|

| Bladder Cancer | Pirarubicin induces a cytoprotective autophagic response via suppression of the mTOR/p70S6K/4E-BP1 pathway. | Autophagy allows cancer cells to survive drug-induced stress. | nih.gov |

| Bladder Cancer | Inhibition of autophagy (using 3-methyladenine, hydroxychloroquine, or ATG3 knockdown) increases apoptosis in Pirarubicin-treated cells. | Targeting autophagy can enhance Pirarubicin's cytotoxic effects. | nih.gov |

| Hepatocellular Carcinoma | LncRNA HULC is upregulated by Pirarubicin and induces autophagy by stabilizing Sirt1. | Non-coding RNA-mediated autophagy contributes to Pirarubicin resistance. | nih.gov |

Aberrant Signaling Pathway Activation in Resistant Models

Resistance to this compound is frequently associated with the abnormal activation of signaling pathways that promote cancer cell survival and proliferation.

In hepatocellular carcinoma, the RIPK1-AKT-P21 signaling axis has been identified as a key mediator of resistance to Pirarubicin. nih.govmedsci.org Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical molecule involved in regulating cell death and survival. nih.gov Studies have revealed that inhibiting RIPK1 in Pirarubicin-treated HCC cells results in decreased phosphorylation of AKT (a pro-survival protein) and increased levels of p21 (a cell cycle inhibitor). nih.govmedsci.org This shift leads to cell cycle arrest and a reduction in cancer cell proliferation. nih.gov

The pivotal role of this pathway was further established by showing that activation of AKT could counteract the anti-proliferative effects of RIPK1 inhibition, confirming the pathway's importance in Pirarubicin resistance. nih.govmedsci.org These findings were corroborated in mouse xenograft models, where the combination of a RIPK1 inhibitor and Pirarubicin produced a synergistic anti-tumor effect, with tumors showing reduced growth and higher p21 levels. nih.govmedsci.org This body of evidence suggests that targeting RIPK1 is a promising strategy to overcome chemoresistance to Pirarubicin in HCC. nih.govmedsci.org

Pyruvate (B1213749) Kinase M2 (PKM2) is a crucial enzyme in the glycolytic pathway, and its activity is often altered in cancer cells to support their metabolic needs for rapid growth, which can also contribute to drug resistance. While direct evidence on modulating PKM2 to specifically sensitize cells to Pirarubicin is still emerging, research on the related anthracycline, Epirubicin, offers important clues. In breast cancer, high expression of PKM2 was correlated with greater chemosensitivity to Epirubicin. nih.gov PKM2 can switch between a highly active tetrameric form and a less active dimeric form, with the latter being more common in cancer cells to channel glucose metabolites toward building blocks for new cells. nih.gov It is hypothesized that forcing PKM2 into its more active tetrameric state could alter cancer cell metabolism in a way that re-sensitizes them to chemotherapies like Pirarubicin. Further investigation is required to confirm the specific role of PKM2 modulation in Pirarubicin resistance.

Contributions of the Tumor Microenvironment to Resistance Phenotypes

The tumor microenvironment (TME)—the complex ecosystem of non-cancerous cells, extracellular matrix, and signaling molecules surrounding a tumor—plays a crucial role in how cancers respond to therapy. nih.govannualreviews.org The TME can foster resistance to Pirarubicin through several mechanisms.

The characteristic acidic and low-oxygen (hypoxic) conditions within the TME are known to reduce the effectiveness of anthracyclines. pnas.orgnih.gov An acidic extracellular environment can cause Pirarubicin, a weak base, to become protonated, which impedes its ability to enter cancer cells, a phenomenon known as "ion trapping." pnas.orgnih.gov Hypoxia is also a well-documented cause of chemoresistance. nih.gov

Studies involving a modified version of Pirarubicin, known as SMA-pirarubicin, have demonstrated how altering the drug can favorably impact the TME. This formulation was found to selectively generate reactive oxygen species (ROS) within the tumor, leading to cancer cell death while reducing systemic toxicity. nih.gov Notably, this treatment also helped to alleviate tumor hypoxia. nih.gov This suggests that therapies designed to counteract the hypoxic conditions of the TME could enhance the effectiveness of Pirarubicin. However, the persistence of residual hypoxic tumor cells after treatment underscores the challenge posed by the TME and points to the need for combination therapies. nih.gov

Emerging Roles of Non-coding RNAs (e.g., microRNAs, circRNAs) in Resistance

Non-coding RNAs (ncRNAs) are molecules that are not translated into proteins but function as critical regulators of gene expression. They have been increasingly recognized for their role in the development of chemoresistance. nih.govoncotarget.comnih.gov

Circular RNAs (circRNAs), a stable class of ncRNAs with a unique closed-loop structure, have been implicated in Pirarubicin resistance. researchgate.netmdpi.com In triple-negative breast cancer (TNBC), a specific circRNA called circEGFR (hsa_circ_0080220) was found to be highly expressed and associated with a poor prognosis and reduced sensitivity to Pirarubicin. researchgate.net Mechanistically, circRNAs can act as "sponges" for microRNAs (miRNAs), preventing them from regulating their target genes. It was discovered that circEGFR contributes to Pirarubicin resistance and malignant progression by sponging miR-1299, which in turn affects the EGFR signaling pathway. researchgate.net

Although research on the full spectrum of ncRNAs involved in Pirarubicin resistance is ongoing, studies on other anthracyclines like Doxorubicin and Epirubicin have shown that long non-coding RNAs (lncRNAs) and miRNAs can confer resistance by regulating drug efflux, apoptosis, and cell cycle progression. nih.govfrontiersin.orgnih.gov Given the similarities among these drugs, it is likely that a complex network of ncRNAs also dictates the cellular response to this compound.

| ncRNA Type | Specific ncRNA | Cancer Type | Mechanism of Action | Effect on Pirarubicin Sensitivity | Reference |

|---|---|---|---|---|---|

| circRNA | circEGFR (hsa_circ_0080220) | Triple-Negative Breast Cancer | Acts as a sponge for miR-1299, leading to increased EGFR expression. | Decreased sensitivity | researchgate.net |

| lncRNA | HULC | Hepatocellular Carcinoma | Induces autophagy by stabilizing Sirt1 protein. | Decreased sensitivity | nih.gov |

Preclinical Pharmacokinetic and Disposition Studies of Pirarubicin Hcl

Cellular Uptake Mechanisms and Intracellular Accumulation Kinetics

The cellular uptake and subsequent intracellular accumulation of Pirarubicin (B1684484) are defining features of its pharmacokinetic profile, distinguishing it from other anthracyclines like doxorubicin (B1662922).

Involvement of Glucose Transporter Systems

While many cancer cells exhibit upregulated glucose transporter (GLUT) systems to meet their high energy demands, the direct and extensive involvement of these transporters in the uptake of Pirarubicin is an area of ongoing investigation. researchgate.netmdpi.com Some studies suggest that the rapid intracellular uptake of Pirarubicin, which is significantly faster than that of doxorubicin, may be at least partially attributable to active transport systems like glucose transporters, which are often overexpressed in tumor cells. mdpi.com One study has reported on a small-molecule pan-class I glucose transporter inhibitor, DRB18, which was shown to reduce glucose uptake in several cancer cell lines. springermedizin.de

Role of Concentrative Nucleoside Transporters (e.g., CNT-2)

Research has demonstrated that Pirarubicin, unlike doxorubicin, is recognized and transported by concentrative nucleoside transporters (CNTs). nih.gov Specifically, studies in Ehrlich ascites carcinoma cells have shown that Pirarubicin uptake is partially dependent on a sodium gradient and is inhibited by CNT inhibitors. nih.gov Further evidence for CNT-mediated uptake comes from the observation that extracellular Pirarubicin can stimulate the efflux of [3H]uridine from these cells. nih.gov Reverse transcriptase PCR analysis confirmed the presence of mRNA for CNT2, but not CNT3, in these cells, aligning with the observed uptake characteristics. nih.gov The purine-preferring CNT2 is a unidirectional, sodium-dependent active transporter. d-nb.infofrontiersin.org This interaction with CNTs contributes to the more rapid and pronounced cellular internalization of Pirarubicin compared to doxorubicin. researchgate.netnih.gov

Rates of Nuclear Distribution and DNA Incorporation

Following cellular uptake, Pirarubicin rapidly distributes to the cell nucleus and incorporates into DNA. researchgate.net Its chemical structure facilitates a cellular absorption rate that is reportedly much faster than that of doxorubicin. researchgate.net The primary mechanism of action for anthracyclines involves intercalation into DNA and inhibition of topoisomerase II, which disrupts DNA replication and repair. newdrugapprovals.orgusp.br Pirarubicin has been shown to induce oxidative DNA damage, particularly in the presence of copper(II), which may be a common mechanism for the antitumor effects of anthracyclines. nih.gov While the precise kinetics of nuclear distribution and DNA incorporation are complex and cell-line dependent, studies have confirmed the nuclear localization of Pirarubicin and its interaction with DNA. researchgate.netnih.gov

Systemic Distribution and Organ-Specific Pharmacokinetics in Animal Models

Preclinical studies in various animal models have been instrumental in characterizing the systemic distribution and organ-specific pharmacokinetics of Pirarubicin HCl. These studies often utilize rodent models, such as mice and rats, as well as rabbits. nih.govmdpi.comugd.edu.mk

In a study using a rabbit VX2 tumor model, the intraarterial hepatic administration of Pirarubicin resulted in significantly lower systemic exposure and heart tissue concentration compared to intravenous administration. nih.gov Conversely, tumor concentrations of Pirarubicin were substantially higher following intraarterial administration. nih.gov In rat models of bladder cancer, intravesical instillation of a single-walled carbon nanotube-Pirarubicin conjugate led to prolonged retention of the drug in the bladder compared to a standard Pirarubicin solution. nih.gov

Studies on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-conjugated Pirarubicin (P-THP) in mice with xenograft tumors have shown that P-THP accumulates selectively in tumor tissue, attributed to the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov A comparison of P-THP and a similar doxorubicin conjugate (P-DOX) in mice showed only marginal differences in liver and kidney accumulation at 6 hours post-administration, with no significant difference in tumor drug concentration between 6 and 24 hours. nih.gov

Interactive Data Table: Pirarubicin Tissue Distribution in Animal Models

| Animal Model | Administration Route | Key Findings | Reference |

| Rabbit (VX2 tumor) | Intraarterial hepatic vs. Intravenous | Lower systemic exposure and heart concentration, higher tumor concentration with intraarterial route. | nih.gov |

| Rat (bladder cancer) | Intravesical | Prolonged bladder retention with SWNT-THP conjugate. | nih.gov |

| Mouse (xenograft) | Intravenous | Selective tumor accumulation of P-THP via EPR effect. | mdpi.comnih.gov |

| Mouse (pancreatic tumor xenograft) | Intravenous | Marginal differences in liver and kidney accumulation of P-THP vs. P-DOX at 6h. | nih.gov |

Metabolite Identification and Biotransformation Pathways in Preclinical Systems

The biotransformation of Pirarubicin involves several metabolic pathways. In preclinical systems, as in humans, a key metabolic process is the conversion of Pirarubicin to doxorubicin. nih.gov Further metabolism can lead to the formation of alcohol metabolites, such as pirarubicinol and doxorubicinol. nih.gov

The primary pathways for anthracycline metabolism include the two-electron reduction of the C-13 carbonyl group to a secondary alcohol by enzymes like aldo-keto reductases and carbonyl reductases. usp.br The resulting alcohol metabolites, particularly doxorubicinol, have been implicated in the cardiotoxic effects of anthracyclines. usp.br

In studies with human liver microsomes, a number of metabolites can be identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which helps to propose hypothetical metabolic pathways including processes like dehydrogenation, hydroxylation, and demethylation. nih.gov While specific preclinical animal studies detailing the full metabolite profile of Pirarubicin are not as extensively published as human studies, the fundamental pathways are expected to be similar, involving conversion to doxorubicin and their respective alcohol metabolites. nih.gov

Comparative Pharmacokinetic Analysis with Doxorubicin and Other Analogs in Animal Models

A key aspect of preclinical Pirarubicin research is its comparative pharmacokinetic analysis with doxorubicin and other analogs. These studies consistently highlight the advantages of Pirarubicin in terms of cellular uptake and tissue distribution.

In a direct comparison in a rabbit VX2 tumor model, intraarterial hepatic administration of Pirarubicin led to a more favorable pharmacokinetic profile than doxorubicin, with higher tumor concentrations and lower systemic exposure. nih.gov This resulted in a greater antitumor effect for Pirarubicin. nih.gov

When conjugated to HPMA copolymers, free Pirarubicin liberated from the conjugate (P-THP) showed an intracellular uptake that was 25–30 times higher than that of doxorubicin liberated from its corresponding conjugate (P-DOX). researchgate.net The P-THP conjugate itself demonstrated approximately 10 times greater cellular uptake over 240 minutes compared to P-DOX. nih.gov This pronounced cellular uptake is a significant differentiator between the two drugs. researchgate.netnih.gov

Pharmacokinetic studies in cats comparing doxorubicin hydrochloride and a pegylated liposomal doxorubicin formulation showed significant differences in elimination half-life, clearance, and volume of distribution between the two formulations. nih.gov While this study did not include Pirarubicin, it illustrates the impact of formulation on doxorubicin's pharmacokinetics. Pirarubicin, being more lipophilic than doxorubicin, generally exhibits a higher volume of distribution and increased total plasma clearance. researchgate.net

Interactive Data Table: Comparative Pharmacokinetics of Pirarubicin and Doxorubicin

| Parameter | Pirarubicin (or P-THP) | Doxorubicin (or P-DOX) | Animal Model | Key Finding | Reference |

| Cellular Uptake (Free Drug) | 25-30x higher | - | Mouse (SUIT2 cells) | Pirarubicin has vastly superior cellular uptake. | researchgate.net |

| Cellular Uptake (HPMA Conjugate) | ~10x greater over 240 min | - | Mouse (SUIT2 cells) | P-THP is taken up more efficiently by cells. | nih.gov |

| Tumor Concentration (Intraarterial) | 10.5x higher vs. IV | 1.9x higher vs. IV | Rabbit (VX2 tumor) | Pirarubicin achieves much higher local tumor concentrations. | nih.gov |

| Systemic Exposure (Intraarterial) | Markedly reduced (8-fold vs. IV) | Not significantly reduced vs. IV | Rabbit (VX2 tumor) | Pirarubicin has lower systemic exposure, suggesting less toxicity. | nih.gov |

Advanced Drug Delivery Systems for Pirarubicin Hcl in Research

Polymer-Conjugated Systems for Targeted Delivery

Polymer-conjugated systems represent a promising strategy for the targeted delivery of Pirarubicin (B1684484) HCl. By attaching the drug to a polymer backbone, its pharmacokinetic properties can be significantly altered, leading to improved tumor accumulation and reduced side effects.

Hydroxypropyl Acrylamide (HPMA) Copolymers

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are water-soluble, biocompatible, and non-immunogenic polymers that have been extensively studied as carriers for anticancer drugs. researchgate.netacs.org Conjugating Pirarubicin HCl to HPMA copolymers creates a macromolecular prodrug that can selectively accumulate in tumor tissues. mdpi.com

Exploitation of the Enhanced Permeability and Retention (EPR) Effect

The conjugation of this compound to HPMA copolymers results in a high-molecular-weight system that can take advantage of the Enhanced Permeability and Retention (EPR) effect. mdpi.comnih.gov The EPR effect is a phenomenon characteristic of solid tumors, where the newly formed blood vessels are leaky and the lymphatic drainage is impaired. nih.govmdpi-res.com This allows macromolecules and nanoparticles to selectively accumulate and be retained in the tumor microenvironment. mdpi-res.comrsc.org

Studies have shown that HPMA copolymer-conjugated Pirarubicin (P-THP) exhibits highly tumor-specific accumulation. mdpi.comnih.gov The molecular weight of the polymer conjugate is a critical factor, with those having a molecular weight greater than 40 kDa showing significantly higher and more prolonged accumulation in tumors. mdpi.commdpi-res.com This targeted accumulation increases the concentration of the drug at the tumor site, potentially enhancing its antitumor activity while minimizing exposure to healthy tissues. mdpi.com

Design of Acid-Cleavable Linkages (e.g., Hydrazone Bond) for pH-Responsive Release

To ensure that Pirarubicin is released from the HPMA copolymer carrier specifically at the tumor site, pH-sensitive linkers are incorporated into the conjugate design. researchgate.netmdpi.com The most commonly used linker is the hydrazone bond, which is relatively stable at the physiological pH of blood (pH ~7.4) but is cleaved under the acidic conditions found in the tumor microenvironment (pH ~6.0-7.0) and within cancer cells' endosomes and lysosomes (pH ~5.0-6.0). rsc.orgmdpi.comnih.gov

This pH-responsive release mechanism allows the active drug to be liberated preferentially within the tumor tissue, thereby maximizing its cytotoxic effect on cancer cells while sparing normal cells. mdpi.comrsc.org Research has demonstrated that the release of free Pirarubicin from HPMA conjugates is significantly accelerated as the pH decreases. mdpi.comnih.gov For instance, one study reported that at pH 7.4, the release of Pirarubicin from an HSA-conjugate was minimal, but it increased significantly at lower pH values, with over 50% of the drug released at pH 5.0 within 24 hours. nih.gov

Table 1: Research Findings on HPMA-Conjugated this compound

| Feature | Finding | Citation |

|---|---|---|

| Tumor Targeting | HPMA copolymer-conjugated Pirarubicin (P-THP) shows highly tumor-specific accumulation due to the EPR effect. | mdpi.comnih.gov |

| Molecular Weight | Copolymers with a molecular weight > 40 kDa exhibit higher and more sustained intratumor accumulation. | mdpi.commdpi-res.com |

| pH-Responsive Release | The use of acid-cleavable hydrazone bonds allows for the preferential release of Pirarubicin in the acidic tumor microenvironment. | rsc.orgresearchgate.netmdpi.com |

| Release Kinetics | The release of free Pirarubicin from HPMA conjugates is significantly faster at acidic pH (e.g., pH 5.0-6.5) compared to physiological pH (7.4). | mdpi.comnih.gov |

| Cellular Uptake | The cellular uptake of P-THP is slower compared to free Pirarubicin, but the sustained release of the active drug leads to comparable cytotoxicity over time. | nih.govresearchgate.net |

Nanoparticle-Based Delivery Platforms

Nanoparticle-based delivery platforms offer another versatile approach for the controlled release and targeted delivery of this compound. These systems can encapsulate or carry the drug, protecting it from degradation and controlling its release profile.

Biodegradable Polymeric Nanoparticles for Controlled Release

Biodegradable polymeric nanoparticles are a key area of research for drug delivery. mdpi.com These nanoparticles can be formulated from various biocompatible and biodegradable polymers, such as poly(ε-caprolactone) (PCL). nih.gov These systems are designed to encapsulate the drug and release it in a controlled or sustained manner, which can improve therapeutic outcomes and reduce the frequency of administration. mdpi.commdpi.com

The use of biodegradable polymers ensures that the carrier itself is safely eliminated from the body after releasing its payload. mdpi.com Research on nanoparticles made from polymers like PCL has shown an initial burst release followed by a sustained release over an extended period. nih.gov This release profile can be tailored by modifying the polymer characteristics and the nanoparticle fabrication method. mdpi.com While specific studies on this compound-loaded biodegradable nanoparticles are not as extensively detailed in the provided context, the principles of controlled release from such systems are well-established for other chemotherapeutic agents. nih.gov

Carbon Nanotubes (e.g., Single-Walled Carbon Nanotubes) as Drug Vehicles

Carbon nanotubes (CNTs), including single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs), have unique structural and chemical properties that make them attractive as drug delivery vehicles. frontiersin.orgnih.gov Their large surface area allows for high drug loading capacity, and their needle-like shape can facilitate entry into cells. frontiersin.orgnih.gov

For drug delivery applications, CNTs are typically functionalized to improve their solubility and biocompatibility and to attach drug molecules. frontiersin.orgmdpi.com The release of the drug from the CNT surface can be triggered by changes in the physiological environment, such as pH. mdpi.com For instance, studies with doxorubicin (B1662922), a related anthracycline, have shown that its release from functionalized MWCNTs is significantly enhanced in an acidic environment, which is characteristic of tumor tissues. mdpi.com This pH-dependent release mechanism is crucial for targeted drug delivery. mdpi.com While the direct application of single-walled carbon nanotubes for this compound delivery is an area of ongoing research, the principles demonstrated with similar drugs highlight their potential as effective carriers. llnl.govnih.gov

Table 2: Research Findings on Nanoparticle-Based Delivery of Anthracyclines

| Delivery System | Key Research Finding | Citation |

|---|---|---|

| Biodegradable Polymeric Nanoparticles | Nanoparticles made from polymers like PCL can provide a biphasic release pattern: an initial burst release followed by a sustained release over time. | nih.gov |

| Carbon Nanotubes (CNTs) | Functionalized CNTs can carry high payloads of anthracycline drugs like doxorubicin. | frontiersin.org |

| pH-Dependent Release from CNTs | The release of doxorubicin from CNTs is significantly increased in acidic conditions (pH 5.4) compared to neutral pH (7.4), suggesting a tumor-targeted release mechanism. | mdpi.com |

| Cellular Penetration | The unique shape of CNTs may aid in their penetration of cell membranes, facilitating intracellular drug delivery. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydroxypropyl Acrylamide (HPMA) |

| Doxorubicin |

| Poly(ε-caprolactone) (PCL) |

| Carbon Nanotubes (CNTs) |

| Single-Walled Carbon Nanotubes (SWCNTs) |

Evaluation of Delivery Systems on Cellular Uptake, Intratumoral Accumulation, and Sustained Release in Preclinical Models

The efficacy of advanced drug delivery systems for this compound (THP) is rigorously evaluated in preclinical models by examining their impact on cellular uptake, accumulation within tumors, and the kinetics of drug release. These evaluations are critical to understanding how nanocararrier-based systems can enhance therapeutic outcomes compared to the administration of the free drug.

A key area of investigation is cellular uptake. Pirarubicin itself demonstrates more rapid cellular internalization and greater cytotoxicity than Doxorubicin (DOX). nih.gov This is partly attributed to its tetrahydropyranyl group, which is structurally similar to glucose and may facilitate uptake through the highly expressed glucose transporter system in tumor cells. nih.gov Furthermore, Pirarubicin can be taken up via the concentrative nucleoside transporter 2 (CNT-2), which is also highly expressed in tumor cells. nih.gov

Intratumoral accumulation is another critical parameter. Advanced delivery systems are designed to exploit the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles to accumulate preferentially at the tumor site. nih.govx-mol.net In preclinical studies using murine models, HPMA polymer-conjugated Pirarubicin (P-THP) persisted longer in systemic circulation and accumulated significantly more in tumor tissue compared to free Pirarubicin, which was cleared rapidly. nih.gov At 24 to 72 hours post-administration, the accumulation of P-THP in tumor tissue was four to 20 times higher than in most normal tissues. nih.gov This selective accumulation leads to a higher concentration of the active drug at the target site, potentially enhancing antitumor activity while minimizing systemic exposure. aacrjournals.orgresearchgate.net

Sustained release is a fundamental feature of these delivery systems, designed to maintain therapeutic drug concentrations over an extended period. Many nanocarriers incorporate environment-responsive elements, such as pH-sensitive linkers (e.g., hydrazone bonds), that cleave and release the drug in the acidic tumor microenvironment. nih.govresearchgate.net The release of Pirarubicin from P-THP, for example, is pH-dependent and significantly increases at pH 6.5 or lower. researchgate.net In vitro release studies of SWNT-THP conjugates, which use a cleavable ester bond, and Pira-Gem co-loaded nanoparticles with a pH-responsive "Schiff's base" linkage, also show a significantly higher percentage of drug release under acidic conditions compared to physiological pH. acs.orgrsc.org This triggered release ensures that the cytotoxic agent is liberated preferentially within the tumor, maximizing its therapeutic effect. rsc.org In vivo, this translates to prolonged drug presence in the tumor; even as the concentration of released Pirarubicin from P-THP gradually decreased after 24 hours, it remained much higher in the tumors than in normal tissues. nih.gov

Interactive Table: Preclinical Evaluation of this compound Delivery Systems

| Delivery System | Preclinical Model | Key Evaluation Findings | Reference |

|---|---|---|---|

| HPMA-Pirarubicin (P-THP) | Murine Sarcoma (S-180) | 4 to 20 times higher accumulation in tumor vs. normal tissue. Sustained release of THP in tumor for over 72 hours. | nih.gov |

| HPMA-Pirarubicin (P-THP) | Human Pancreatic Cancer Xenograft (SUIT2) | Intracellular uptake of liberated free THP was 25-30 times higher than liberated DOX from P-DOX. P-THP showed greater antitumor activity than P-DOX. | nih.govrsc.org |

| SWNT-Pirarubicin (SWNT-THP) | Rat Bladder Cancer (in situ) & Human Bladder Cancer Cells (BIU-87) | In vivo, SWNT-THP induced apoptosis in 96.85% of tumor cells vs. 52.46% for free THP. In vitro, killed 74.35% of cells vs. 51.24% for free THP. | acs.org |

| HPMA-Pirarubicin (P-THP) | Human Uterine Sarcoma & Ovarian Cancer Xenografts | P-THP significantly suppressed tumor growth at doses three times the maximal tolerance dose of native THP with no toxicity. | aacrjournals.org |

| pH-Responsive Nanoparticles (P60-ICG-THP) | Human Breast Cancer Cells (MDA-MB-231) | Acidic pH (6.5) triggered particle disassembly and rapid cellular uptake of THP into the nucleus. | rsc.org |

Rational Design for Co-delivery of this compound with Synergistic Agents via Nanocarriers

The rational design of nanocarriers for co-delivering this compound with other synergistic therapeutic agents represents a sophisticated strategy to enhance anticancer efficacy. frontiersin.org This approach aims to overcome challenges such as multidrug resistance (MDR), improve therapeutic synergy, and reduce systemic toxicity by ensuring that multiple drugs with different mechanisms of action arrive at the tumor site in a coordinated manner. thno.orgmdpi.com

A primary principle in the rational design of these systems is the selection of synergistic drug combinations. Pirarubicin has been successfully co-delivered with agents like Gemcitabine and Paclitaxel. nih.govrsc.org The goal is to achieve a synergistic effect where the combined therapeutic outcome is greater than the sum of the individual drugs' effects. frontiersin.org For instance, combining different chemotherapeutics can target multiple cellular pathways simultaneously, potentially preventing the development of resistance. dovepress.com

The design of the nanocarrier itself is critical. Key considerations include the choice of materials, drug-loading mechanisms, and release triggers. rsc.orgnih.gov Human serum albumin (HSA) nanoparticles have been used to co-load Pirarubicin and Paclitaxel (Co-AN). nih.govacs.org This system demonstrated high drug loading efficiency and a sustained release profile. nih.gov The use of a biocompatible carrier like HSA can improve circulation time and leverage natural transport pathways.

Another advanced design involves conjugating both drugs to a polymer backbone using stimuli-responsive linkers. In one study, Pirarubicin and Gemcitabine were chemically conjugated to a polylactic acid (PLA)-based block copolymer via a pH-responsive "Schiff's base" linkage. nih.govrsc.orgrsc.org This design ensures that the nanoparticles are stable in the bloodstream at physiological pH (7.4) but are triggered to release their dual-drug payload in the acidic tumor microenvironment (pH ~6.5) or within the even more acidic lysosomes of cancer cells (pH ~5.0). researchgate.netrsc.org This targeted release mechanism is crucial for achieving a synergistic effect directly at the site of action.

The evaluation of these co-delivery systems in preclinical models has confirmed their enhanced efficacy. The Pirarubicin-Gemcitabine co-loaded nanoparticles showed superior cellular uptake in breast cancer cell lines compared to the free drugs and exhibited a synergistic therapeutic effect in apoptosis and cell proliferation inhibition studies. rsc.orgrsc.org Similarly, the Pirarubicin-Paclitaxel co-delivery system (Co-AN) resulted in significantly higher drug accumulation in tumors and demonstrated superior antitumor effects in a murine breast cancer model compared to the administration of single drugs or a simple combination of free drugs. nih.govacs.org A significant advantage of this rationally designed system was the marked reduction in systemic toxicities, including bone marrow suppression. nih.govacs.org These findings underscore the potential of co-delivery nanocarriers to maximize therapeutic synergy while minimizing off-target effects. nih.gov

Interactive Table: Nanocarrier Designs for Co-delivery of this compound and Synergistic Agents

| Nanocarrier System | Synergistic Agent(s) | Rational Design Features | Therapeutic Outcome | Reference |

|---|---|---|---|---|

| Human Serum Albumin Nanoparticles (Co-AN) | Paclitaxel | Co-encapsulation of THP and Paclitaxel in a biocompatible HSA matrix. Particle size ~157 nm. | Enhanced synergistic antitumor effect and reduced systemic toxicity in a 4T1 breast cancer model. | nih.govacs.org |

| Polymeric Nanoparticles (Pira-Gem NPs) | Gemcitabine | Chemical conjugation of both drugs to a PLA-based block copolymer via a pH-responsive Schiff's base linkage. | Synergistic cytotoxicity in breast cancer cells. Higher drug release at acidic pH. | nih.govrsc.orgrsc.org |

| Polymeric Nanoparticles | Salinomycin (B1681400) | Co-delivery of THP and a cancer stem cell inhibitor. | Enhanced efficacy and reduced risk of cancer relapse. | researchgate.net |

Preclinical Efficacy Studies and Combinatorial Research Strategies

In Vitro Cytotoxicity and Antitumor Activity in Cancer Cell Lines

Pirarubicin (B1684484) HCl has demonstrated significant cytotoxic effects against a variety of cancer cell lines in a manner that is dependent on both the concentration of the drug and the duration of exposure. spandidos-publications.comnih.govspandidos-publications.comnih.gov

In studies involving leukemia cells, Pirarubicin decreased the viability of K562 cancer cells in a dose- and time-dependent fashion. spandidos-publications.com Similarly, when tested on gynecological cancer cell lines, Pirarubicin showed dose-dependent cytotoxicity. nih.govcapes.gov.br For instance, in a panel of 10 different gynecological cancer cell lines, Pirarubicin consistently exhibited potent activity. capes.gov.br

Research on bladder cancer cell lines, such as T-24, has also confirmed the dose- and time-dependent efficacy of Pirarubicin. spandidos-publications.comnih.gov One study showed that a single exposure of T-24 cells to Pirarubicin resulted in significant growth inhibition, with cell viability decreasing to 15% at a concentration of 100 μg/ml. nih.gov Another study on bladder cancer cells, including T24, EJ, 5637, J82, and UM-UC-3, found that Pirarubicin induced autophagy in a dose-dependent manner. medchemexpress.com

Furthermore, investigations into cervical cancer cell lines, including C33A, SiHa, and HeLa cells, revealed that Pirarubicin treatment led to dose-dependent cytotoxicity. tandfonline.com The half-maximal inhibitory concentration (IC50) values were determined to be 823 ng/ml for C33A, 512 ng/ml for SiHa, and 482 ng/ml for HeLa cells. tandfonline.com In triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468, Pirarubicin also suppressed cell proliferation effectively, with IC50 values of approximately 5 µM and 3 µM, respectively. nih.gov

A study on a nanomedicine formulation, HPMA copolymer-conjugated Pirarubicin (P-THP), showed dose-dependent cytotoxicity similar to free Pirarubicin in all tested gynecological malignancy cell lines. nih.gov This study also highlighted the time-dependency of P-THP's effect, with IC50 values after 3 hours of treatment being 1.5 to 10 times higher than after 72 hours of treatment. nih.gov

Table 1: Dose-Dependent Cytotoxicity of Pirarubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Observations | Reference |

|---|---|---|---|---|

| C33A | Cervical Cancer | 823 ng/ml | Dose-dependent cytotoxicity observed. | tandfonline.com |

| SiHa | Cervical Cancer | 512 ng/ml | Dose-dependent cytotoxicity observed. | tandfonline.com |

| HeLa | Cervical Cancer | 482 ng/ml | Dose-dependent cytotoxicity observed. | tandfonline.com |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 µM | Effectively suppressed cell proliferation. | nih.gov |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~3 µM | Effectively suppressed cell proliferation. | nih.gov |